molecular formula C16H18BrN3OS B4764513 N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No. B4764513
M. Wt: 380.3 g/mol
InChI Key: CBNYTEWCVVEUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes and proteins that are involved in the growth and survival of cancer cells. It may also work by reducing inflammation and protecting neurons from damage.
Biochemical and Physiological Effects:
Studies have shown that N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. It has also been shown to have antioxidant properties and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide in lab experiments is its potential applications in various fields. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide. One direction is to further investigate its potential applications in medicine, particularly as an anticancer and anti-inflammatory agent. Another direction is to study its neuroprotective effects and potential use in treating neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Scientific Research Applications

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been studied for its potential applications in various fields. In the field of medicine, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.

properties

IUPAC Name

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3OS/c17-13-8-4-5-11(9-13)10-14-19-20-16(22-14)18-15(21)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNYTEWCVVEUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Reactant of Route 5
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N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Reactant of Route 6
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N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

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